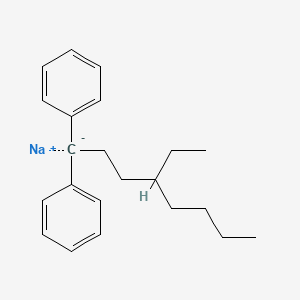
sodium;(4-ethyl-1-phenyloctyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;(4-ethyl-1-phenyloctyl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 4-ethyl-1-phenyloctyl group and a sodium ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4-ethyl-1-phenyloctyl)benzene typically involves the alkylation of benzene with 4-ethyl-1-phenyloctyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
C6H5Na+C8H17C6H4Cl→C8H17C6H4C6H4Na+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium;(4-ethyl-1-phenyloctyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzylic alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane ring.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium amide (NaNH₂) in liquid ammonia are commonly used for substitution reactions.
Major Products
Oxidation: Benzylic alcohols, benzoic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium;(4-ethyl-1-phenyloctyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of sodium;(4-ethyl-1-phenyloctyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It can also participate in various biochemical pathways, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dodecylbenzenesulfonate: A common surfactant with a similar alkylbenzene structure.
Sodium (4-ethylphenyl)benzoate: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
Sodium;(4-ethyl-1-phenyloctyl)benzene is unique due to its specific alkyl chain length and substitution pattern, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill.
Propriétés
Numéro CAS |
309947-56-6 |
|---|---|
Formule moléculaire |
C22H29Na |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
sodium;(4-ethyl-1-phenyloctyl)benzene |
InChI |
InChI=1S/C22H29.Na/c1-3-5-12-19(4-2)17-18-22(20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,19H,3-5,12,17-18H2,1-2H3;/q-1;+1 |
Clé InChI |
CLZQYKDGOHUBKJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CC[C-](C1=CC=CC=C1)C2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[2-(5-Bromothiophen-2-yl)ethenyl]thiophene-2-carbaldehyde](/img/structure/B14259046.png)

![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![(2R)-2-[[(2R)-2-[(3,5-dinitrobenzoyl)amino]propanoyl]amino]propanoic acid](/img/structure/B14259068.png)
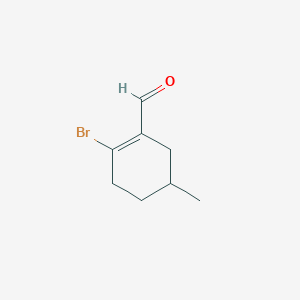
![7-Azabicyclo[4.1.0]heptane, 7-(2-methylphenyl)-](/img/structure/B14259078.png)
![3-Fluoro-2'-(methylsulfanyl)[1,1'-biphenyl]-4-amine](/img/structure/B14259088.png)
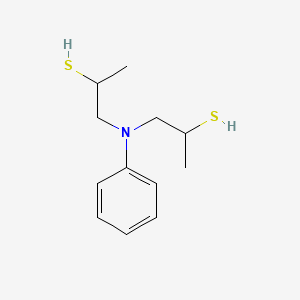
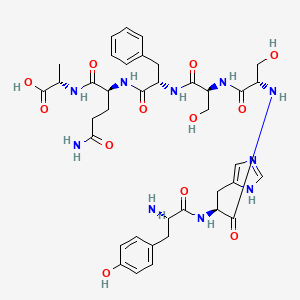
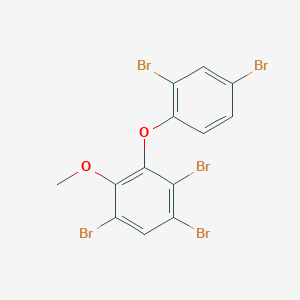
![N-{4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14259107.png)

![(2S)-2-[[3-[[(3S,3aS,6aR)-2-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[5-(2H-tetrazol-5-yl)pentanoylamino]butanoyl]amino]butanoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carbonyl]amino]-2-oxohexanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14259116.png)

